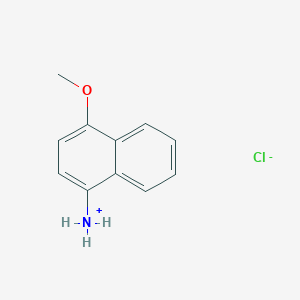
(4-Methoxynaphthalen-1-yl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxynaphthalen-1-yl)azanium;chloride is a chemical compound that features a naphthalene ring substituted with a methoxy group and an azanium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)azanium;chloride typically involves the reaction of 4-methoxynaphthalene with an appropriate amine under acidic conditions to form the azanium ion. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to provide the chloride ion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity .
化学反应分析
Types of Reactions
(4-Methoxynaphthalen-1-yl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azanium ion can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-Hydroxynaphthalene derivatives.
Reduction: 4-Methoxynaphthalen-1-ylamine.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
(4-Methoxynaphthalen-1-yl)azanium;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
作用机制
The mechanism of action of (4-Methoxynaphthalen-1-yl)azanium;chloride involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
4-Methoxynaphthalene: Lacks the azanium ion but shares the naphthalene and methoxy structure.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.
Tubulin inhibitors: Other compounds that inhibit tubulin polymerization, such as colchicine and vinblastine.
Uniqueness
(4-Methoxynaphthalen-1-yl)azanium;chloride is unique due to its specific combination of a methoxy group and an azanium ion on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research .
属性
IUPAC Name |
(4-methoxynaphthalen-1-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJOWVRCXFIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














